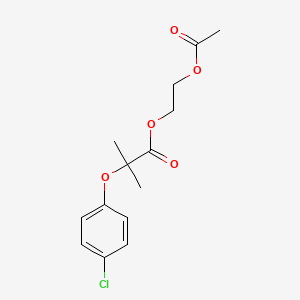
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of an acetyloxy group, a chlorophenoxy group, and a methylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)ethanol with 2-methylpropanoic acid in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Solvent: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 2-(4-chlorophenoxy)ethanol and 2-methylpropanoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)ethanol, 2-methylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)ethanol: Shares the chlorophenoxy group but lacks the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)ethyl thiocyanate: Contains a thiocyanate group instead of the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of the acetyloxy and methylpropanoate groups.
Uniqueness
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40698-24-6 |
|---|---|
Fórmula molecular |
C14H17ClO5 |
Peso molecular |
300.73 g/mol |
Nombre IUPAC |
2-acetyloxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H17ClO5/c1-10(16)18-8-9-19-13(17)14(2,3)20-12-6-4-11(15)5-7-12/h4-7H,8-9H2,1-3H3 |
Clave InChI |
IZRUZEFLRNHIRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
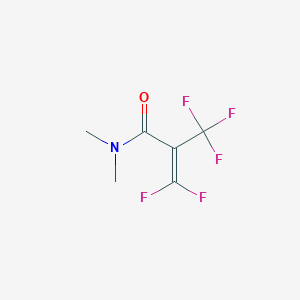
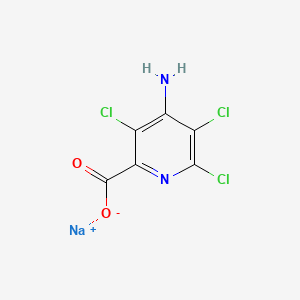
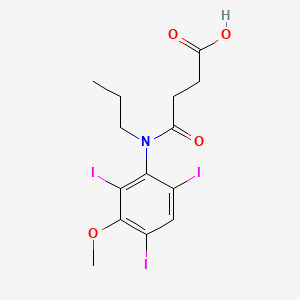

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
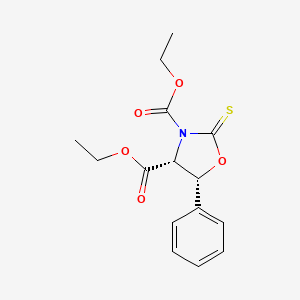
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

